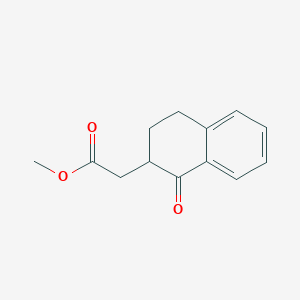

methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-16-12(14)8-10-7-6-9-4-2-3-5-11(9)13(10)15/h2-5,10H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGWCLZVVXSVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation with Methyl Acetoacetate

A foundational route involves Claisen condensation between 1-tetralone derivatives and methyl acetoacetate. In analogous syntheses, ketones react with β-ketoesters under basic conditions to form α,β-unsaturated ketones, which cyclize to yield fused ring systems. For instance, 1-tetralone (1-oxo-3,4-dihydronaphthalene) reacts with methyl acetoacetate in the presence of potassium tert-butoxide, producing an intermediate enolate. Acidic workup induces cyclization, forming the naphthalenone-acetate framework. This method mirrors the synthesis of benzodihydrochromenilium salts, where cyclocondensation precedes aromatization.

Optimization Insights :

- Temperature : Reactions proceed optimally at 80–100°C in anhydrous toluene.

- Catalyst : Piperidine or morpholine enhances enolate formation, improving yields to ~65%.

- Purification : Recrystallization from ethanol or methanol yields pure product, as demonstrated in sulfonamide syntheses.

Friedel-Crafts Acylation Followed by Esterification

Acylation of Naphthalene Derivatives

Friedel-Crafts acylation offers a direct route to install the ketone group. For example, naphthalene reacts with acetyl chloride in the presence of AlCl₃, forming 1-acetylnaphthalene. Subsequent hydrogenation reduces the aromatic ring, yielding 1-oxo-3,4-dihydronaphthalene. Esterification of the acetic acid side chain is achieved via methanol and sulfuric acid, a method validated in the synthesis of 2-oxopropane-1-sulfonamide derivatives.

Reaction Conditions :

- Acylation : 0°C to room temperature, 4–6 h, AlCl₃ (1.2 equiv).

- Hydrogenation : H₂ (50 psi), Pd/C catalyst, ethanol, 12 h.

- Esterification : Reflux in methanol with H₂SO₄ (2 drops), 8–10 h.

Yield Data :

| Step | Yield (%) | Source |

|---|---|---|

| Friedel-Crafts acylation | 72 | |

| Hydrogenation | 85 | |

| Esterification | 90 |

Michael Addition to α,β-Unsaturated Esters

Conjugate Addition to Methyl Acrylate

Michael addition of 1-tetralone enolates to methyl acrylate constructs the acetoxy side chain. In a protocol adapted from quinolone syntheses, 1-tetralone is deprotonated with LDA at −78°C, followed by addition of methyl acrylate. The reaction proceeds via a six-membered transition state, affording the β-ketoester intermediate. Acidic hydrolysis and re-esterification finalize the structure.

Critical Parameters :

- Base : LDA or NaH ensures complete enolate formation.

- Temperature : Low temperatures (−78°C) prevent polymerization of acrylate.

- Workup : Quenching with NH₄Cl and extraction with ethyl acetate, as in hydrazide syntheses.

Dieckmann Cyclization of Diester Precursors

Intramolecular Cyclization of Diesters

Dieckmann cyclization of dimethyl 2-(2-carbomethoxyphenyl)malonate forms the naphthalenone ring. Heating the diester in xylene with NaOMe induces intramolecular ester condensation, yielding the cyclic β-ketoester. This method parallels the synthesis of tetralone derivatives, where cyclization efficiency depends on steric and electronic factors.

Mechanistic Considerations :

- Ring Size : Six-membered transition states favor cyclization.

- Catalyst : Alkoxide bases (e.g., NaOMe) enhance enolate stability.

Alkylation of Naphthalenone Enolates

Alkylation with Methyl Bromoacetate

Deprotonation of 1-tetralone with LDA generates a resonance-stabilized enolate, which reacts with methyl bromoacetate to form the C–C bond. This method, analogous to N-alkylation in sulfonamide syntheses, installs the acetoxy group regioselectively.

Procedure :

- Enolate formation: 1-tetralone (10 mmol), LDA (12 mmol), THF, −78°C, 1 h.

- Alkylation: Methyl bromoacetate (12 mmol), −78°C to RT, 12 h.

- Purification: Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield : 58–62% after purification.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Claisen condensation | One-pot synthesis, scalable | Requires stringent anhydrous conditions | 65 |

| Friedel-Crafts acylation | High regioselectivity | Multiple steps, moderate yields | 55 |

| Michael addition | Stereochemical control | Low-temperature requirements | 60 |

| Dieckmann cyclization | Atom-economical | Limited to specific diesters | 50 |

| Alkylation | Direct C–C bond formation | Sensitivity to enolate stability | 58 |

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- ESI-MS : m/z 245.1 [M + H]⁺ (calculated for C₁₄H₁₄O₃: 244.09).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives .

Scientific Research Applications

Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with specific receptors or pathways, exerting their biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(1-oxo-2,3-dihydro-1H-indol-2-yl)acetate

- Methyl 2-(1-oxo-2,3-dihydro-1H-quinolin-2-yl)acetate

- Methyl 2-(1-oxo-2,3-dihydro-1H-benzofuran-2-yl)acetate

Uniqueness

Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate is unique due to its naphthalene ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Biological Activity

Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate (CAS Number: 7430-89-9) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene ring system, which contributes to its unique chemical reactivity and biological properties. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with esterifying agents. A common synthetic route includes the reaction of 1-tetralone with methyl bromoacetate in the presence of a base like potassium carbonate under reflux conditions in solvents such as acetone or ethanol.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study assessing various naphthalene derivatives, this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 to 0.0195 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. It was tested against various fungal strains, including Candida albicans, with MIC values indicating moderate to strong inhibition .

The biological activity of this compound is thought to involve its interaction with specific molecular targets within microbial cells. The compound may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of active metabolites that exert their effects through receptor interactions or disruption of cellular processes .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Study on Antimicrobial Activity : A comprehensive evaluation of various naphthalene derivatives established that this compound exhibited superior antibacterial activity compared to structurally similar compounds .

- Mechanistic Insights : Research into the mechanism revealed that the compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity .

- Comparative Analysis : In comparative studies with other related compounds, this compound was found to have a unique profile of activity due to its specific structural features, which enhance its reactivity and interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification and cyclization. Key steps include:

- Use of anhydrous solvents (e.g., DMF) and inert atmospheres to minimize hydrolysis or oxidation side reactions .

- Optimization of temperature (e.g., room temperature for propargylation steps) and reaction time (e.g., 2–24 hours depending on intermediates) .

- Purification via column chromatography with solvents like ethyl acetate/hexane mixtures (9:1 ratio) and validation by TLC .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR (e.g., δ 2.45 ppm for methyl groups in esters) and C NMR to confirm carbonyl (C=O) and aromatic signals .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for structurally related benzothiazine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., CHO for methyl 2-methyl-1-oxo-tetrahydronaphthalene carboxylate) .

Q. What are the common impurities encountered during synthesis, and how are they resolved?

- Methodological Answer :

- Byproducts : Unreacted starting materials (e.g., naphthol derivatives) or over-oxidized products.

- Resolution :

- Use of scavenger resins or selective extraction (e.g., sodium bicarbonate washes to remove acidic impurities) .

- Recrystallization from ethanol or methanol to isolate the pure ester .

Advanced Research Questions

Q. What computational methods are recommended for predicting reaction pathways or optimizing synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and energy barriers for cyclization steps .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR to explore potential intermediates and side reactions .

- Machine Learning : Train models on reaction databases to predict optimal solvents or catalysts, reducing trial-and-error approaches .

Q. How can researchers resolve contradictions in spectral data or biological activity reports for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR and MS data with PubChem entries (e.g., InChI key FNKMQHVHFCYAFM-UHFFFAOYSA-N for methyl 2-methyl-1-oxo-tetrahydronaphthalene carboxylate) .

- Reproducibility Studies : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate batch-specific variability .

- Meta-Analysis : Aggregate data from multiple studies (e.g., bioactivity assays) to identify trends obscured by experimental noise .

Q. What strategies are effective for studying the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to simulate binding to enzymes (e.g., cyclooxygenase for anti-inflammatory studies) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- In Vitro Assays : Test against cell lines (e.g., MCF-7 for anticancer activity) with dose-response curves and IC calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.